molecular formula C17H26O9S B12840897 (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate

(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B12840897
M. Wt: 406.4 g/mol
InChI Key: MTKXENHSHOOVMI-UUAJXVIYSA-N
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Description

(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound characterized by its multiple acetoxy groups and an isopropylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multiple steps, starting from simpler precursors. One common approach is the protection of hydroxyl groups followed by selective acetylation and introduction of the isopropylthio group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove acetoxy groups or to alter the oxidation state of the sulfur atom.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural complexity makes it a valuable tool for probing the mechanisms of various biochemical processes.

Medicine

In medicinal chemistry, this compound may serve as a precursor for the development of new pharmaceuticals. Its unique structure can be exploited to design drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group diversity make it suitable for various applications, including polymer synthesis and surface modification.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets. The acetoxy groups can participate in esterification reactions, while the isopropylthio group can engage in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Similar structure but with a hydroxymethyl group instead of an acetoxymethyl group.

    (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Similar structure but with a methylthio group instead of an isopropylthio group.

Uniqueness

The uniqueness of (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its specific stereochemistry also contributes to its distinct properties and reactivity.

Properties

Molecular Formula

C17H26O9S

Molecular Weight

406.4 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-propan-2-ylsulfanyloxan-2-yl]methyl acetate

InChI

InChI=1S/C17H26O9S/c1-8(2)27-17-16(25-12(6)21)15(24-11(5)20)14(23-10(4)19)13(26-17)7-22-9(3)18/h8,13-17H,7H2,1-6H3/t13-,14-,15+,16-,17+/m1/s1

InChI Key

MTKXENHSHOOVMI-UUAJXVIYSA-N

Isomeric SMILES

CC(C)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(C)SC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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